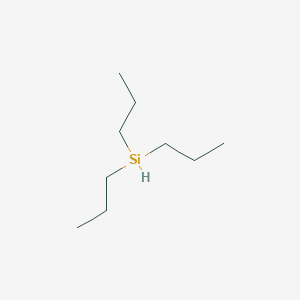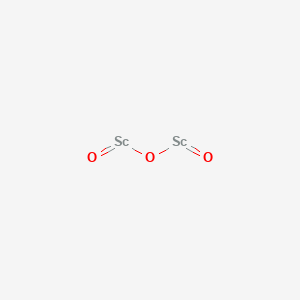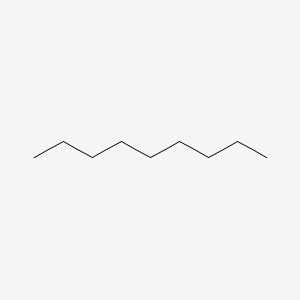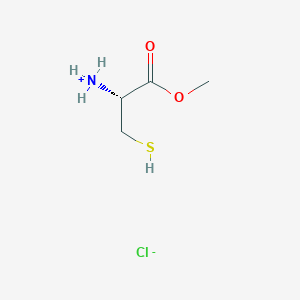
1,1,3,3-Tetraisopropyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraisopropyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. This compound is characterized by its unique structure, which includes two silicon atoms bonded to an oxygen atom and four isopropyl groups. It is used in various chemical applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,1,3,3-Tetraisopropyldisiloxane typically involves the reaction of isopropylchlorosilane with a suitable oxygen donor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
1,1,3,3-Tetraisopropyldisiloxane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various silicon-oxygen compounds.
Reduction: Reduction reactions can yield different silicon-hydrogen compounds.
Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetraisopropyldisiloxane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetraisopropyldisiloxane involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability.
Comparación Con Compuestos Similares
1,1,3,3-Tetraisopropyldisiloxane can be compared with other similar organosilicon compounds, such as:
Tetramethylsilane: Unlike this compound, tetramethylsilane has four methyl groups instead of isopropyl groups.
Hexamethyldisiloxane: This compound has two silicon atoms bonded to an oxygen atom, similar to this compound, but with methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific arrangement of isopropyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
di(propan-2-yl)silyloxy-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12,14-15H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRXZVLOOXQGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH](C(C)C)O[SiH](C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














